molecular formula C18H19N5O4 B2983204 3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396810-70-0

3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No.: B2983204
CAS No.: 1396810-70-0
M. Wt: 369.381
InChI Key: CJDDCUHCGXBHSN-UHFFFAOYSA-N
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Description

“3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” is a complex organic compound that features multiple functional groups, including isoxazole, azetidine, oxadiazole, and pyridinone moieties. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:

    Formation of the Isoxazole Ring: This might involve the cyclization of a suitable precursor under acidic or basic conditions.

    Azetidine Formation: Azetidines can be synthesized via cyclization reactions involving amines and halides.

    Oxadiazole Formation: This could be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Pyridinone Formation: Pyridinones are often synthesized via condensation reactions involving aldehydes and amines.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

The compound “3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” can undergo various chemical reactions, including:

    Oxidation: The isoxazole and pyridinone rings might be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The compound could undergo reduction reactions, particularly at the oxadiazole ring.

    Substitution: Functional groups on the isoxazole and pyridinone rings might participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of multiple heterocyclic rings often correlates with biological activity.

Medicine

In medicine, derivatives of this compound could be explored as potential drug candidates. The unique combination of functional groups might interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It might interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound could influence biological pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one: shares similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of “this compound” lies in its combination of multiple heterocyclic rings, which might confer unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

3-[5-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-10-13(11(2)26-21-10)5-6-15(24)23-8-12(9-23)18-20-16(22-27-18)14-4-3-7-19-17(14)25/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDDCUHCGXBHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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